molecular formula C12H18F2O3 B12514310 6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid CAS No. 816451-16-8

6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid

Cat. No.: B12514310
CAS No.: 816451-16-8
M. Wt: 248.27 g/mol
InChI Key: YDUMXXQABHZGQB-UHFFFAOYSA-N
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Description

6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with acetyl, difluoro, and propyl groups, as well as a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by selective fluorination and functional group modifications. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups to the cyclohexane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The acetyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, while the difluoro and propyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways and influence the compound’s effects in various applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the acetyl, difluoro, and propyl substitutions, resulting in different chemical properties and reactivity.

    2,3-Difluorocyclohexane-1-carboxylic acid: Similar fluorination pattern but lacks the acetyl and propyl groups.

    4-Propylcyclohexane-1-carboxylic acid: Contains the propyl group but lacks the acetyl and difluoro substitutions.

Uniqueness

6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific reactivity and interactions can be leveraged for desired outcomes.

Properties

CAS No.

816451-16-8

Molecular Formula

C12H18F2O3

Molecular Weight

248.27 g/mol

IUPAC Name

6-acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H18F2O3/c1-3-4-7-5-8(6(2)15)9(12(16)17)11(14)10(7)13/h7-11H,3-5H2,1-2H3,(H,16,17)

InChI Key

YDUMXXQABHZGQB-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C(C(C1F)F)C(=O)O)C(=O)C

Origin of Product

United States

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